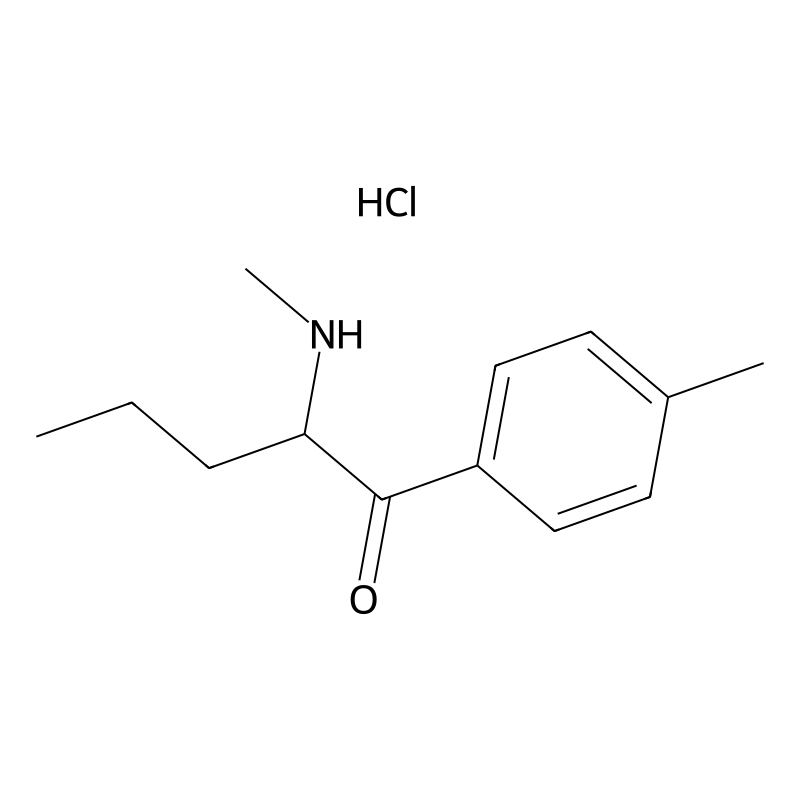

4-methyl Pentedrone (hydrochloride)

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-Methyl Pentedrone (hydrochloride) is a synthetic compound belonging to the cathinone class, which are beta-keto analogs of amphetamines. Specifically, it is an analog of pentedrone with a methyl group added at the 4 position of the phenyl ring. Its chemical formula is , and it has a molecular weight of 241.8 g/mol. This compound is primarily used for research and forensic applications and is not intended for human consumption due to its psychoactive properties .

- Reduction Reactions: The ketone functional group can undergo reduction to form an alcohol.

- Alkylation: The amine group can participate in alkylation reactions, which can modify its pharmacological properties.

- Degradation Pathways: In biological systems, 4-Methyl Pentedrone may undergo metabolic transformations that lead to various metabolites, which can be analyzed using mass spectrometry and chromatography techniques .

While specific physiological effects of 4-Methyl Pentedrone are not thoroughly documented, it is hypothesized to exhibit stimulant properties similar to other cathinones. These compounds typically act as monoamine reuptake inhibitors, affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. The potential for hepatotoxicity has also been noted in studies involving related compounds .

Research indicates that understanding the metabolic pathways and potential toxic effects of 4-Methyl Pentedrone is essential for assessing its safety profile and implications for human health.

The synthesis of 4-Methyl Pentedrone typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as phenylacetone or other substituted phenyl compounds.

- Methylation: A methylating agent is introduced to add the methyl group at the 4 position on the aromatic ring.

- Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form for stability and ease of handling.

Various methods have been documented in literature for synthesizing cathinone derivatives, including using microwave-assisted synthesis or classical reflux techniques .

4-Methyl Pentedrone serves primarily as an analytical reference material in forensic science. Its applications include:

- Drug Testing: It is used in laboratories for testing and identifying synthetic drugs in biological samples.

- Research Purposes: Studies on its pharmacological effects and metabolic pathways contribute to the understanding of designer drugs and their impact on health.

- Spectroscopic Characterization: Various analytical techniques such as mass spectrometry and nuclear magnetic resonance are employed to characterize this compound .

Research into the interactions of 4-Methyl Pentedrone with biological systems is limited but necessary for understanding its pharmacodynamics. Interaction studies focus on:

- Metabolic Profiling: Investigating how the body metabolizes this compound can reveal potential toxic effects and interactions with other substances.

- Receptor Binding Studies: Understanding how 4-Methyl Pentedrone interacts with neurotransmitter receptors can provide insights into its stimulant effects .

4-Methyl Pentedrone shares structural similarities with several other compounds in the cathinone class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Pentedrone | Yes | Baseline structure without methyl group |

| Methcathinone | Yes | More potent stimulant effects |

| 4-Methyl-N-ethyl-pentedrone | Yes | Ethyl substitution at nitrogen |

| Alpha-PVP | Yes | Different alkyl chain, more potent |

These compounds demonstrate varying degrees of psychoactive effects, legal status, and potential for abuse, making 4-Methyl Pentedrone unique due to its specific methylation pattern and intended research applications .